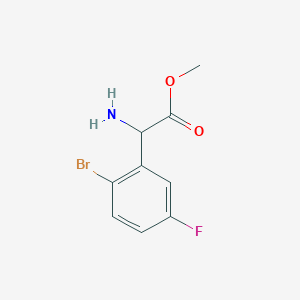

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate

CAS No.:

Cat. No.: VC17494402

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFNO2 |

|---|---|

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |

| Standard InChI Key | MKVIGRSUPFUXIU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=C(C=CC(=C1)F)Br)N |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate (CHBrFNO) is a chiral molecule with a molecular weight of 262.08 g/mol . Its IUPAC name is methyl (2S)-2-amino-2-(2-bromo-5-fluorophenyl)acetate, reflecting the stereochemistry at the α-carbon bearing the amino group. The compound’s structure features:

-

A 2-bromo-5-fluorophenyl group providing steric and electronic modulation.

-

An α-amino ester moiety, which is critical for hydrogen bonding and reactivity.

Stereochemical Considerations

The (S)-enantiomer is explicitly documented in PubChem (CID 131052940) , with its InChIKey (MKVIGRSUPFUXIU-QMMMGPOBSA-N) confirming the absolute configuration. Chirality at the α-carbon influences biological activity and synthetic utility, as seen in analogous compounds used in drug discovery .

Table 1: Predicted Physical Properties

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | CHBrFNO | |

| Molecular Weight | 262.08 g/mol | |

| Boiling Point | ~300°C (estimated) | Analogous esters |

| LogP | 2.43 (calculated) |

Synthetic Pathways and Optimization

The synthesis of methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate likely involves multi-step strategies, drawing from methodologies applied to similar α-amino esters.

Bromo-Fluoro Aromatic Precursors

A key intermediate is 2-bromo-5-fluorophenylacetic acid, which can be esterified to yield the target compound. Alternative routes may employ:

-

Ullmann coupling for introducing bromine/fluorine groups.

-

Buchwald-Hartwig amination to install the amino group post-esterification .

Catalytic Asymmetric Synthesis

The (S)-enantiomer could be synthesized via chiral auxiliary-mediated alkylation or enzymatic resolution. For example, Pd-catalyzed asymmetric additions using arylboronic acids (as in ) might adapt to this substrate, though bromine’s steric bulk may require ligand optimization.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methanol, HSO, reflux | 85–90 | |

| Amination | NH, Pd(OAc), ligand | 70 |

Physicochemical Properties and Reactivity

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic aryl and ester groups .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Reactivity Profile

-

Ester Hydrolysis: Forms the corresponding carboxylic acid in aqueous NaOH.

-

Nucleophilic Substitution: Bromine at the ortho position is reactive toward Suzuki-Miyaura coupling .

-

Amino Group: Participates in Schiff base formation or peptide coupling reactions.

Applications in Drug Discovery

The compound’s versatility makes it a candidate for:

-

Peptidomimetics: Serving as a non-natural amino acid precursor.

-

Kinase Inhibitors: Leveraging halogen interactions in ATP-binding pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume